molecular formula C6H8N4S B1661843 Hydrazine, 1-amidino-2-(thenylidene)- CAS No. 97183-52-3

Hydrazine, 1-amidino-2-(thenylidene)-

Cat. No.: B1661843
CAS No.: 97183-52-3
M. Wt: 168.22 g/mol
InChI Key: PSZMRWZPIAGXQW-RUDMXATFSA-N
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Description

"Hydrazine, 1-amidino-2-(thenylidene)-" is a substituted hydrazine derivative characterized by the presence of an amidino group (-C(=NH)NH₂) at position 1 and a thenylidene moiety (a thiophene-derived substituent) at position 2. The amidino group enhances electrostatic interactions, while the thenylidene moiety may contribute to π-π stacking and redox activity. Structural elucidation of such compounds typically involves spectroscopic techniques such as NMR, IR, and mass spectrometry .

Properties

CAS No.

97183-52-3

Molecular Formula

C6H8N4S

Molecular Weight

168.22 g/mol

IUPAC Name

2-[(E)-thiophen-2-ylmethylideneamino]guanidine

InChI

InChI=1S/C6H8N4S/c7-6(8)10-9-4-5-2-1-3-11-5/h1-4H,(H4,7,8,10)/b9-4+

InChI Key

PSZMRWZPIAGXQW-RUDMXATFSA-N

SMILES

C1=CSC(=C1)C=NN=C(N)N

Isomeric SMILES

C1=CSC(=C1)/C=N/N=C(N)N

Canonical SMILES

C1=CSC(=C1)C=NN=C(N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Hydrazine Derivatives

Structural and Functional Group Comparisons
  • Amidino vs. Hydrazide/Hydrazone Groups: Unlike simpler hydrazides (e.g., benzylidene hydrazides in ), the amidino group in "Hydrazine, 1-amidino-2-(thenylidene)-" introduces a stronger basicity and capacity for hydrogen bonding, which can enhance adsorption on metal surfaces or biological targets . In contrast, hydrazide derivatives (e.g., tolmetin hydrazones in ) rely on carbonyl groups for reactivity, limiting their protonation-dependent interactions.
  • Thenylidene vs. Benzylidene/Aryl Substituents : The thenylidene group’s sulfur atom may improve corrosion inhibition compared to benzylidene analogs () by facilitating thiol-like interactions with metal surfaces. However, nitrobenzylidene derivatives () exhibit higher electron-withdrawing effects, which could reduce film-forming efficiency .
Toxicity and Stability
  • pH Sensitivity: The protonation of the amidino group ensures activity across a wider pH range compared to hydrazides, which rely on unprotonated carbonyl groups for reactivity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Synthetic Steps Key Application
1-amidino-2-(thenylidene) Amidino, thenylidene 2-3 steps Corrosion inhibition
Benzylidene hydrazides Benzylidene, hydrazide 1-2 steps Anticancer agents
DHMeT () Dihydrazino, methoxy 4-5 steps Corrosion inhibition
Tolmetin hydrazones Hydrazone, pyrrole 3-4 steps Anti-inflammatory

Table 2: Corrosion Inhibition Efficiency

Compound Inhibition (%) at 250 ppm Key Functional Group Contribution
DHMeT () 97.8% Dual hydrazine + methoxy
1-amidino-2-(thenylidene) ~95% (hypothetical) Amidino + thenylidene
Benzylidene hydrazide 85-90% Benzylidene + hydrazide

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